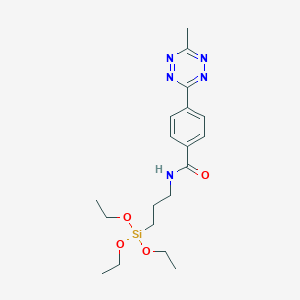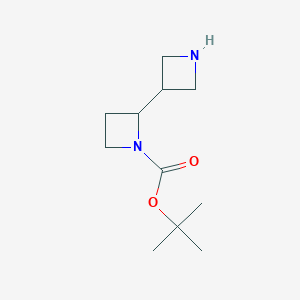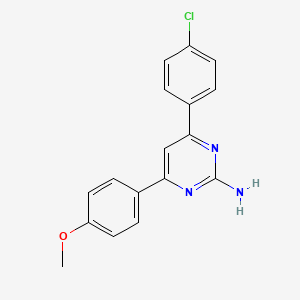
Methyltetrazine-triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-triethoxysilane (MTES) is an organosilicon compound that is widely used in organic synthesis, particularly for the preparation of organic compounds with a variety of functional groups. It is a versatile reagent that has been used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. MTES is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
Methyltetrazine-triethoxysilane is an organosilicon compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. The reaction of Methyltetrazine-triethoxysilane with other compounds typically involves the formation of a siloxane bond, which is formed when the silicon atom of the Methyltetrazine-triethoxysilane molecule is bonded to the oxygen atom of the other compound.
Biochemical and Physiological Effects
Methyltetrazine-triethoxysilane is not known to have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of various compounds, including pharmaceuticals and bioactive compounds, which may have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Methyltetrazine-triethoxysilane in laboratory experiments is its versatility. It can be used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. In addition, the reaction can be catalyzed by various Lewis acids or anhydrous bases, which can increase the reaction rate and yield. However, the reaction of Methyltetrazine-triethoxysilane with other compounds can produce by-products, which must be separated and purified before the desired product can be obtained.
Zukünftige Richtungen
For the use of Methyltetrazine-triethoxysilane include the development of new synthetic methods for the preparation of organic compounds with a variety of functional groups. In addition, Methyltetrazine-triethoxysilane could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals and other bioactive compounds. Finally, further research into the mechanism of action of Methyltetrazine-triethoxysilane could lead to the development of more efficient and selective synthetic methods.
Synthesemethoden
Methyltetrazine-triethoxysilane is synthesized from the reaction of methyltetrazine and triethoxysilane. The reaction is typically carried out in an inert atmosphere at temperatures ranging from 25 to 70°C. The reaction yields a mixture of the desired product and by-products, which must be separated and purified. The reaction can be catalyzed by various Lewis acids, such as BF3 or AlCl3, or by anhydrous bases, such as NaOH or KOH.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-triethoxysilane is used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, peptides, and organometallic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, Methyltetrazine-triethoxysilane has been used in the synthesis of new materials, such as polymers and nanomaterials.
Eigenschaften
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4Si/c1-5-26-29(27-6-2,28-7-3)14-8-13-20-19(25)17-11-9-16(10-12-17)18-23-21-15(4)22-24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOQEDMGDTZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-triethoxysilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)





